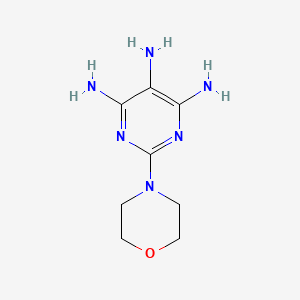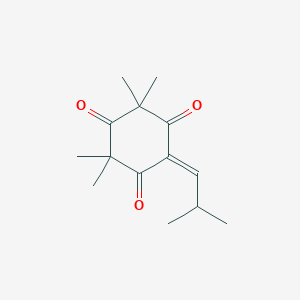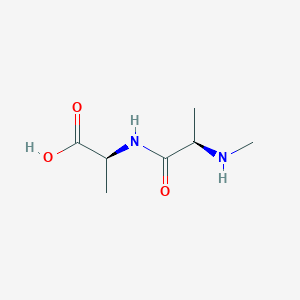![molecular formula C22H23N3 B14583517 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- CAS No. 61165-27-3](/img/structure/B14583517.png)
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4,7-Triazabicyclo[410]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is a complex organic compound known for its unique bicyclic structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- typically involves the reaction of N-propargylic β-enaminones with acetylene dicarboxylates. The reaction is carried out in a nitrogen atmosphere to prevent oxidation and is usually performed in dry acetonitrile at elevated temperatures (around 60°C) for several hours .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.
化学反应分析
Types of Reactions
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in a polar solvent.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or reduced bicyclic structures.
Substitution: Formation of substituted triazabicyclo compounds.
科学研究应用
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials
作用机制
The mechanism of action of 3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- involves its interaction with various molecular targets. The compound’s bicyclic structure allows it to participate in unique chemical reactions, potentially interacting with enzymes or receptors in biological systems. The exact pathways and molecular targets are still under investigation, but its reactivity suggests it could modulate biochemical processes .
相似化合物的比较
Similar Compounds
- 2,5-Diphenyl-3,4-diazabicyclo[4.1.0]hepta-2,4-diene
- 7,7-Dimethyl-2,5-diphenylbicyclo[4.1.0]hepta-2,4-diene
- 1,2,3,4,5,6-Hexamethyl-7-phenyl-7-azabicyclo[2.2.1]hepta-2,5-diene
Uniqueness
3,4,7-Triazabicyclo[4.1.0]hepta-2,4-diene, 7-cyclohexyl-2,5-diphenyl- is unique due to its triazabicyclo structure, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specialized applications in organic synthesis and industrial processes.
属性
CAS 编号 |
61165-27-3 |
|---|---|
分子式 |
C22H23N3 |
分子量 |
329.4 g/mol |
IUPAC 名称 |
7-cyclohexyl-2,5-diphenyl-3,4,7-triazabicyclo[4.1.0]hepta-2,4-diene |
InChI |
InChI=1S/C22H23N3/c1-4-10-16(11-5-1)19-21-22(25(21)18-14-8-3-9-15-18)20(24-23-19)17-12-6-2-7-13-17/h1-2,4-7,10-13,18,21-22H,3,8-9,14-15H2 |
InChI 键 |
POFUYVXRFJMEDO-UHFFFAOYSA-N |
规范 SMILES |
C1CCC(CC1)N2C3C2C(=NN=C3C4=CC=CC=C4)C5=CC=CC=C5 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



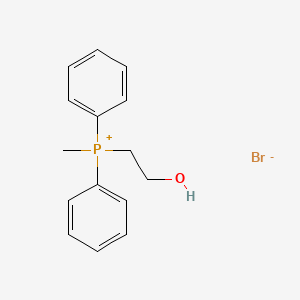
![4,8-Diamino-1,5-dihydroxy-2-[(2-iodoethyl)sulfanyl]anthracene-9,10-dione](/img/structure/B14583451.png)
![2-Methyl 2-prop-1-en-1-yl bicyclo[2.2.1]hept-5-ene-2,2-dicarboxylate](/img/structure/B14583453.png)
![(NE)-N-[(1-dodecylpyridin-1-ium-2-yl)methylidene]hydroxylamine](/img/structure/B14583458.png)
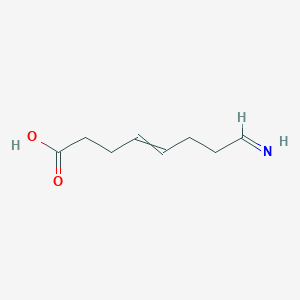
![2,2'-[Propane-1,3-diylbis(nitroazanediyl)]diacetic acid](/img/structure/B14583469.png)
![4,4'-[(Phenylethynyl)phosphanediyl]bis(N,N-dimethylaniline)](/img/structure/B14583473.png)
![1H-Isoindole-1,3(2H)-dione, 2-[(1R)-1-methylheptyl]-](/img/structure/B14583476.png)
![N-[(2-Nitrophenyl)sulfanyl]-L-alanyl-L-leucylglycine](/img/structure/B14583492.png)

